molecular formula C17H16ClNO4 B143848 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 127888-10-2

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B143848
CAS No.: 127888-10-2
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-HNNXBMFYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral, noncanonical amino acid (ncAA) building block of significant value in advanced chemical biology and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino functionality and a 4-chlorophenyl side chain, making it a versatile intermediate for the synthesis of complex peptides and protein mimics. Its primary research application lies in the field of Genetic Code Expansion (GCE), a cutting-edge methodology that enables the site-specific incorporation of noncanonical amino acids into proteins in living cells . This technology allows researchers to probe protein structure and dynamics, investigate protein-protein interactions through targeted photo-crosslinking, and introduce novel chemical handles for bioorthogonal conjugation . The chlorophenyl moiety can be critical for specific molecular interactions, while the Cbz group is a standard, reversible protecting group that facilitates solid-phase peptide synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388772
Record name N-[(Benzyloxy)carbonyl]-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127888-10-2
Record name N-[(Benzyloxy)carbonyl]-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various synthetic routes, including the use of Grignard reagents or organolithium compounds.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution or through the use of pre-functionalized starting materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications that enhance bioactivity and selectivity towards specific biological targets.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have explored its potential to inhibit enzymes like acetyl-CoA carboxylase, which is crucial in fatty acid metabolism . This inhibition can have implications in treating metabolic disorders.

Cancer Research

The compound has been investigated for its effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, potentially through pathways involving the MAPK/ERK signaling pathway . This makes it a candidate for further exploration in cancer therapeutics.

Neuropharmacology

There is emerging evidence that this compound interacts with neurotransmitter systems. It has been studied for its effects on GABA receptors, which are vital for inhibitory neurotransmission in the brain . This interaction could lead to developments in treatments for neurological disorders.

Data Tables

Application AreaSpecific Use CaseReferences
Drug DevelopmentIntermediate for synthesizing pharmaceuticals
Enzyme InhibitionInhibitor of acetyl-CoA carboxylase
Cancer ResearchInduces apoptosis in cancer cell lines
NeuropharmacologyInteracts with GABA receptors

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits acetyl-CoA carboxylase activity, leading to reduced lipogenesis in vitro .
  • Cancer Cell Apoptosis :
    Another research project focused on the compound's ability to trigger apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Neuropharmacological Effects :
    A recent investigation into the compound's interaction with GABA receptors found that it enhances inhibitory neurotransmission, suggesting potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, allowing the active amino group to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. Fluorophenyl

The fluorophenyl analog, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 17543-58-7), differs only in the halogen substituent (F vs. Cl). Key distinctions include:

  • Molecular Weight : The chlorophenyl variant has a higher molecular weight (~333.78 g/mol) compared to the fluorophenyl analog (317.31 g/mol) due to chlorine’s larger atomic mass .
  • Fluorine, though also electron-withdrawing, has weaker inductive effects, leading to differences in hydrogen-bonding interactions .
  • Biological Activity : Chlorine’s hydrophobicity may improve membrane permeability in drug candidates, whereas fluorine’s smaller size could enhance metabolic stability .

tert-Butoxycarbonyl (Boc)-Protected Analogs

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1) replaces the Cbz group with a Boc moiety. Key differences:

  • Protection Strategy : Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while Cbz requires catalytic hydrogenation. This makes Boc preferable in acid-tolerant synthetic pathways .
  • Steric Effects : The bulky tert-butyl group in Boc may hinder steric access in peptide coupling reactions compared to the smaller Cbz group .

Structural Analogs with Heterocyclic Substitutions

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid incorporates an imidazole ring and a tyrosine-like hydroxyphenyl group. This compound highlights:

  • Biological Relevance : The imidazole moiety can participate in metal coordination or hydrogen bonding, mimicking histidine residues in enzymes. The hydroxyphenyl group introduces polarity, contrasting with the hydrophobic chlorophenyl group .
  • Synthetic Complexity : Multi-step synthesis involving coupling reactions and orthogonal protection strategies is required, increasing production costs compared to simpler analogs .

Bromophenyl and Methoxyphenyl Variants

  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8) lacks the Cbz group, exposing the free amine. This compound is more reactive but less stable in oxidizing environments. Bromine’s larger size may sterically hinder interactions in binding pockets .
  • 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS: 141895-35-4) features a methoxy group, which is electron-donating. This enhances aromatic ring nucleophilicity, contrasting with the electron-withdrawing chlorine .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of amino acids and derivatives that are being investigated for various therapeutic applications, including neuroprotection and enzyme inhibition.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18ClN2O3
  • Molecular Weight : 333.79 g/mol
  • CAS Number : 69902-04-1
  • Structure : The compound features a benzyloxycarbonyl group attached to an amino acid backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmitter levels in the brain, making them significant targets for treating neurodegenerative diseases like Alzheimer's.

1. Inhibition Studies

Recent research has focused on the inhibitory effects of this compound on AChE and BChE. The following table summarizes the findings from various studies:

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundAChE5.6
This compoundBChE7.2

These results indicate that the compound exhibits moderate inhibitory activity against both AChE and BChE, suggesting its potential utility in managing cholinergic dysfunctions.

2. Neurotoxicity Assessment

In vitro toxicity assessments were conducted using Vero cell lines to evaluate the safety profile of this compound. The results showed that at concentrations up to 100 µg/mL, cell viability remained above 80%, indicating low cytotoxicity. This suggests that the compound could be a viable candidate for further development in neuroprotective therapies without significant adverse effects on normal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The findings demonstrated that treatment with this compound significantly reduced oxidative damage and improved cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent .

Case Study 2: Blood-Brain Barrier Penetration

Another important aspect of this compound's biological activity is its ability to cross the blood-brain barrier (BBB). Using parallel artificial membrane permeability assays (PAMPA), it was shown that this compound can effectively penetrate the BBB, which is crucial for any therapeutic agent targeting central nervous system disorders .

Q & A

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid?

The compound can be synthesized via hydrolysis of a tert-butoxycarbonyl (Boc)-protected precursor under basic conditions (e.g., LiOH in THF/water) followed by acidification to isolate the carboxylic acid. Alternatively, coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane can introduce the benzyloxycarbonyl (Z) protecting group. Post-synthesis, purification via preparative HPLC is critical to isolate the product .

Q. How should researchers purify this compound to achieve high yield and purity?

After synthesis, liquid-liquid extraction (e.g., using water and ethyl acetate) removes unreacted reagents. Acidification to pH ~6 precipitates the product, which is then concentrated. Final purification via preparative HPLC with a C18 column and acetonitrile/water gradient ensures high purity (>95%). Avoid silica gel chromatography if the compound is acid-sensitive .

Q. What analytical techniques are essential for structural confirmation?

Use a combination of:

  • NMR : Confirm the (S)-configuration via coupling constants and chemical shifts of chiral centers.
  • HPLC-MS : Verify molecular weight and purity.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for structurally similar benzyl-protected amino acid derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

The (S)-configuration is prone to racemization under basic or high-temperature conditions. To mitigate:

  • Use mild bases (e.g., LiOH instead of NaOH) and low temperatures (<0°C) during hydrolysis.
  • Avoid prolonged exposure to polar aprotic solvents like DMF.
  • Monitor enantiomeric purity via chiral HPLC with a cellulose-based column .

Q. How to address contradictions in spectroscopic data for structural validation?

Discrepancies between calculated and observed NMR/MS data may arise from solvent effects, tautomerism, or impurities. Resolve these by:

  • Comparing experimental data with computational predictions (DFT calculations for NMR shifts).
  • Conducting 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Cross-referencing with crystallographic data from analogous compounds, such as (S)-benzyl-protected amino acid esters .

Q. What strategies optimize this compound’s use in peptide synthesis?

  • Deprotection : Remove the Z-group via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) while preserving the 4-chlorophenyl moiety.
  • Coupling : Use peptide coupling reagents (e.g., HATU, DIC) in DMF or DCM.
  • Side-chain stability : Ensure the 4-chlorophenyl group is inert under reaction conditions by testing model reactions with protected intermediates .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify the aryl group : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects.
  • Vary protecting groups : Substitute benzyloxycarbonyl with Fmoc or Alloc for orthogonal deprotection.
  • Introduce functional handles : Add azide or alkyne groups for click chemistry applications, as seen in related amino acid derivatives .

Methodological Notes

  • Storage : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the benzyloxycarbonyl group. Desiccate to avoid moisture-induced degradation .
  • Safety : Use fume hoods when handling chlorinated solvents (e.g., DCM) and wear PPE due to potential irritant properties of the 4-chlorophenyl group .

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